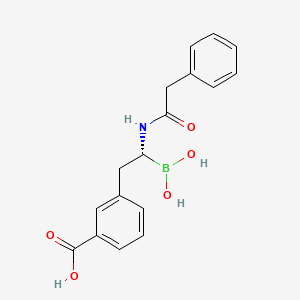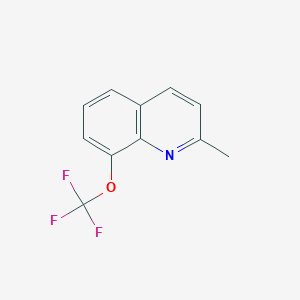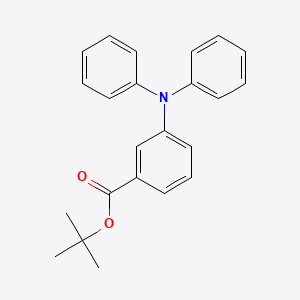
tert-Butyl 3-(diphenylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(diphenylamino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group attached to the benzoic acid moiety, with a diphenylamino substituent at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(diphenylamino)benzoate typically involves the esterification of 3-(diphenylamino)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 3-(diphenylamino)benzoate can undergo oxidation reactions, particularly at the diphenylamino group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzoate derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-(diphenylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving esterases and amidases.
Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: this compound is utilized in the production of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(diphenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active diphenylamino benzoic acid, which can then interact with cellular targets. The diphenylamino group may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(diphenylamino)benzoate
- tert-Butyl 4-(diphenylamino)benzoate
- tert-Butyl 3-(phenylamino)benzoate
Comparison: tert-Butyl 3-(diphenylamino)benzoate is unique due to the position of the diphenylamino group at the meta position, which influences its reactivity and interaction with other molecules
Propriétés
Numéro CAS |
850232-08-5 |
|---|---|
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
tert-butyl 3-(N-phenylanilino)benzoate |
InChI |
InChI=1S/C23H23NO2/c1-23(2,3)26-22(25)18-11-10-16-21(17-18)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17H,1-3H3 |
Clé InChI |
WNNKPKGKMVDHPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


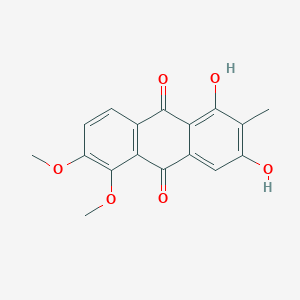
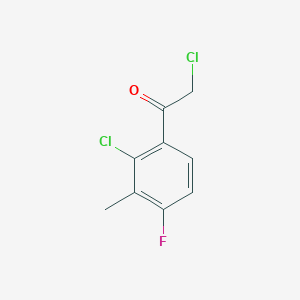

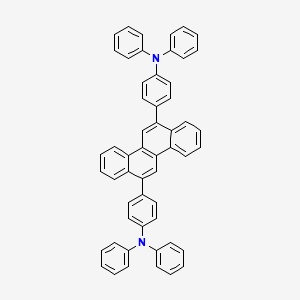
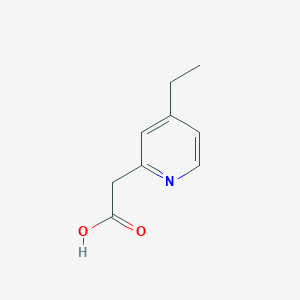


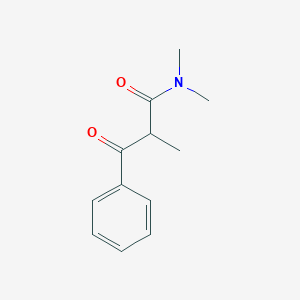
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
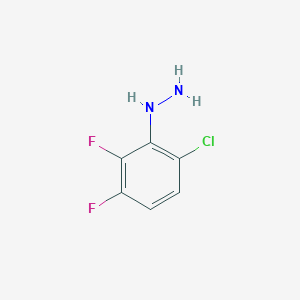
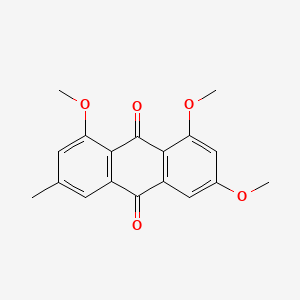
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
